molecular formula C20H34O4 B13388044 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

Cat. No.: B13388044
M. Wt: 338.5 g/mol
InChI Key: PHRLIXFEBORQQV-UHFFFAOYSA-N
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Description

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol is a complex organic compound belonging to the class of diterpene glycosides. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a polycyclic framework. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol typically involves multi-step organic reactions. One common approach is the catalytic conversion of glucose with acetylacetone to form furan-centered chemicals, which can then be further transformed into the desired compound . The reaction conditions often include the use of specific catalysts, controlled temperatures, and precise pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale biorefining processes, where biomass-derived intermediates are converted into the target compound. This approach leverages renewable resources and aims to provide a sustainable method for producing complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(1,2-Dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol apart is its unique polycyclic structure combined with multiple hydroxyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-2,4b-diol

InChI

InChI=1S/C20H34O4/c1-17(2)14-6-5-13-11-18(3,16(23)12-21)9-10-20(13,24)19(14,4)8-7-15(17)22/h11,14-16,21-24H,5-10,12H2,1-4H3

InChI Key

PHRLIXFEBORQQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3=CC(CCC3(C2(CCC1O)C)O)(C)C(CO)O)C

Origin of Product

United States

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